molecular formula C12H21N3O3S B2786619 N-(cyanomethyl)-N-methyl-2-[(4-methylcyclohexyl)sulfamoyl]acetamide CAS No. 1355799-44-8

N-(cyanomethyl)-N-methyl-2-[(4-methylcyclohexyl)sulfamoyl]acetamide

Cat. No.: B2786619
CAS No.: 1355799-44-8
M. Wt: 287.38
InChI Key: SXNWWPGHAVVYNN-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-methyl-2-[(4-methylcyclohexyl)sulfamoyl]acetamide is a complex organic compound with a unique structure that includes a cyanomethyl group, a methyl group, and a sulfamoyl group attached to a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-methyl-2-[(4-methylcyclohexyl)sulfamoyl]acetamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then reacted under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process, ensuring that the compound can be produced in sufficient quantities for commercial use.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-methyl-2-[(4-methylcyclohexyl)sulfamoyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the conversion of functional groups to more reduced forms.

    Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the properties of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.

Scientific Research Applications

N-(cyanomethyl)-N-methyl-2-[(4-methylcyclohexyl)sulfamoyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.

    Industry: It is used in the development of new industrial processes and products, including specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-methyl-2-[(4-methylcyclohexyl)sulfamoyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(cyanomethyl)-N-methyl-2-[(4-methylcyclohexyl)sulfamoyl]acetamide include:

  • 3-Methoxyphenylboronic acid
  • 4-Methoxyphenethylamine
  • Tirzepatide

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and structural features

Properties

IUPAC Name

N-(cyanomethyl)-N-methyl-2-[(4-methylcyclohexyl)sulfamoyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O3S/c1-10-3-5-11(6-4-10)14-19(17,18)9-12(16)15(2)8-7-13/h10-11,14H,3-6,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNWWPGHAVVYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NS(=O)(=O)CC(=O)N(C)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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